molecular formula C19H18N4O4 B2646041 4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 324777-33-5

4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B2646041
CAS No.: 324777-33-5
M. Wt: 366.377
InChI Key: URJSBFWKHZRUMW-UHFFFAOYSA-N
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Description

4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that features a tert-butyl group, a nitro group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-tert-butylbenzohydrazide with an appropriate indole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained between 50-100°C to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as Lewis acids or bases, can also be employed to accelerate the reaction rate and improve selectivity. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate, sulfuric acid

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products

The major products formed from these reactions include amine derivatives, oxides, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or modulation of signaling pathways. The indole moiety also plays a crucial role in binding to target proteins and influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-tert-butyl-N’-[(1E)-(3,5-dichloro-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to the presence of the nitro group and the indole moiety, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions with biological targets or electronic properties are required.

Properties

IUPAC Name

4-tert-butyl-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-19(2,3)12-6-4-11(5-7-12)17(24)22-21-16-14-10-13(23(26)27)8-9-15(14)20-18(16)25/h4-10,20,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPJOJPLCLBOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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